2-Amino-5-nitro-N-(o-tolyl)benzamide
Overview
Description
2-Amino-5-nitro-N-(o-tolyl)benzamide is an organic compound with the molecular formula C14H13N3O3 It is characterized by the presence of an amino group, a nitro group, and a benzamide moiety attached to an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-nitro-N-(o-tolyl)benzamide typically involves a multi-step processThe reaction conditions often involve the use of strong acids for nitration and reducing agents such as hydrogen gas or metal hydrides for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is common to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-nitro-N-(o-tolyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, forming diamino derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2-Amino-5-nitro-N-(o-tolyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-nitro-N-(o-tolyl)benzamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory properties are attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a role in the inflammatory response. The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-5-sulfamoyl-N-(o-tolyl)benzamide: Similar structure but with a chloro and sulfamoyl group.
2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide: Contains a fluoroacetamido group instead of an amino group
Uniqueness
2-Amino-5-nitro-N-(o-tolyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro and amino groups allow for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-amino-N-(2-methylphenyl)-5-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-9-4-2-3-5-13(9)16-14(18)11-8-10(17(19)20)6-7-12(11)15/h2-8H,15H2,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOVIRSWBOYXDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500080 | |
Record name | 2-Amino-N-(2-methylphenyl)-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23076-31-5 | |
Record name | 2-Amino-N-(2-methylphenyl)-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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